1-Methyl-3-(trimethylsilyl)-1,3-dihydro-2H-benzimidazole-2-thione
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Overview
Description
1-Methyl-3-(trimethylsilyl)-1,3-dihydro-2H-benzimidazole-2-thione is a heterocyclic compound that features a benzimidazole core substituted with a methyl group and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(trimethylsilyl)-1,3-dihydro-2H-benzimidazole-2-thione typically involves the reaction of benzimidazole derivatives with trimethylsilyl reagents. One common method is the reaction of 1-methylbenzimidazole with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(trimethylsilyl)-1,3-dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding thiols.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.
Major Products
Substitution: Products include various substituted benzimidazole derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced forms.
Scientific Research Applications
1-Methyl-3-(trimethylsilyl)-1,3-dihydro-2H-benzimidazole-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized silanes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(trimethylsilyl)-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The benzimidazole core can interact with nucleic acids and enzymes, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
1-Methylbenzimidazole: Lacks the trimethylsilyl group, making it less lipophilic.
Trimethylsilylbenzimidazole: Similar structure but without the methyl group on the benzimidazole core.
Benzimidazole-2-thione: Lacks both the methyl and trimethylsilyl groups.
Uniqueness
1-Methyl-3-(trimethylsilyl)-1,3-dihydro-2H-benzimidazole-2-thione is unique due to the presence of both the methyl and trimethylsilyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
91152-60-2 |
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Molecular Formula |
C11H16N2SSi |
Molecular Weight |
236.41 g/mol |
IUPAC Name |
1-methyl-3-trimethylsilylbenzimidazole-2-thione |
InChI |
InChI=1S/C11H16N2SSi/c1-12-9-7-5-6-8-10(9)13(11(12)14)15(2,3)4/h5-8H,1-4H3 |
InChI Key |
ZJRSQVTXSPKZOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=S)[Si](C)(C)C |
Origin of Product |
United States |
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